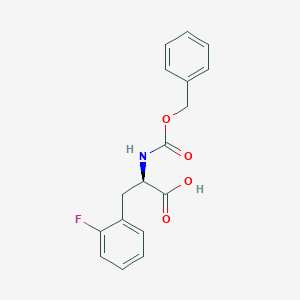

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propansäure

Übersicht

Beschreibung

®-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid is a chiral compound that belongs to the class of amino acids It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group on the amino group and a fluorophenyl group on the side chain

Wissenschaftliche Forschungsanwendungen

®-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.

Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA).

Introduction of the Fluorophenyl Group: The protected amino acid is then subjected to a coupling reaction with a fluorophenyl derivative, often using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Deprotection: The final step involves the removal of the Cbz protecting group under acidic conditions, such as using hydrogen chloride (HCl) in dioxane or trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of ®-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.

Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a cyclohexyl group under hydrogenation conditions.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in the presence of a base.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Cyclohexyl derivatives.

Substitution: Substituted phenyl derivatives with various functional groups.

Wirkmechanismus

The mechanism of action of ®-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group can enhance binding affinity and selectivity towards these targets. The compound may exert its effects by inhibiting or activating these targets, leading to modulation of biochemical pathways. The exact molecular pathways involved depend on the specific application and target of interest.

Vergleich Mit ähnlichen Verbindungen

- ®-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid

- ®-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid

- ®-2-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid

Comparison:

Structural Differences: The primary difference lies in the substitution pattern on the phenyl ring (e.g., position of the fluorine atom).

Reactivity: The position of the fluorine atom can influence the reactivity and chemical behavior of the compound, particularly in substitution reactions.

Biological Activity: The biological activity and binding affinity towards molecular targets can vary based on the structural differences, affecting the compound’s potential therapeutic applications.

Biologische Aktivität

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid, commonly referred to as Cbz-D-phenylalanine derivative, is a chiral amino acid derivative with significant implications in medicinal chemistry and biological research. This compound is characterized by its benzyloxycarbonyl (Cbz) protected amino group and a 2-fluorophenyl substituent attached to a propanoic acid backbone. Its structural uniqueness positions it as a potential candidate for various therapeutic applications, particularly in enzyme inhibition and as a building block for biologically active molecules.

- IUPAC Name : (2R)-3-(2-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid

- Molecular Formula : C₁₇H₁₆FNO₄

- Molecular Weight : 317.31 g/mol

- CAS Number : 401-28-5

The biological activity of (R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The benzyloxycarbonyl group can be enzymatically cleaved, revealing the active amino group that participates in various biochemical reactions. This compound's fluorinated aromatic ring enhances its binding affinity to molecular targets, potentially influencing enzyme kinetics and receptor interactions.

Enzyme Inhibition

Research indicates that derivatives similar to (R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid exhibit significant inhibitory effects on various enzymes:

- Monoamine Oxidase (MAO) :

- Acetylcholinesterase (AChE) :

- Butyrylcholinesterase (BChE) :

Study 1: In Vitro Toxicity Assessment

A study evaluated the cytotoxic effects of (R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid on Vero cells, a normal epithelial cell line from African green monkeys. The results indicated that the compound was non-toxic at concentrations up to 100 μg/mL, demonstrating over 80% cell viability, which suggests a favorable safety profile for further biological evaluations .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the positioning of halogen atoms on the phenyl ring significantly influences the inhibitory potency against MAO-B and BChE. For instance, fluorine substitution at specific positions enhances binding affinity and enzyme inhibition compared to other halogens like bromine .

Data Table: Biological Activity Overview

| Biological Activity | Target Enzyme | IC₅₀ Value | Comments |

|---|---|---|---|

| MAO-B Inhibition | Monoamine Oxidase | 0.51 - 0.69 μM | Selective inhibitor with potential neuroprotective effects |

| AChE Inhibition | Acetylcholinesterase | Not specified | Modulates neurotransmitter levels |

| BChE Inhibition | Butyrylcholinesterase | <50% residual activity at 10 μM | Implications for Alzheimer's treatment |

Eigenschaften

IUPAC Name |

(2R)-3-(2-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJREHMTTLYKRJ-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624573 | |

| Record name | N-[(Benzyloxy)carbonyl]-2-fluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-28-5 | |

| Record name | N-[(Benzyloxy)carbonyl]-2-fluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.